Cas no 1798800-17-5 (1-{Imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one)

1-{Imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one structure
1798800-17-5 structure
商品名:1-{Imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one
CAS番号:1798800-17-5
MF:C10H8N2O
メガワット:172.18332195282
CID:5957923
PubChem ID:165626510

1-{Imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 1-{imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one
    • 1798800-17-5
    • EN300-1770584
    • 1-{Imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one
    • インチ: 1S/C10H8N2O/c1-2-9(13)8-7-11-10-5-3-4-6-12(8)10/h2-7H,1H2
    • InChIKey: JMFWPJZOBDTPCU-UHFFFAOYSA-N
    • ほほえんだ: O=C(C=C)C1=CN=C2C=CC=CN21

計算された属性

  • せいみつぶんしりょう: 172.063662883g/mol
  • どういたいしつりょう: 172.063662883g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

1-{Imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1770584-0.05g
1-{imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one
1798800-17-5
0.05g
$1188.0 2023-09-20
Enamine
EN300-1770584-2.5g
1-{imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one
1798800-17-5
2.5g
$2771.0 2023-09-20
Enamine
EN300-1770584-0.1g
1-{imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one
1798800-17-5
0.1g
$1244.0 2023-09-20
Enamine
EN300-1770584-1g
1-{imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one
1798800-17-5
1g
$1414.0 2023-09-20
Enamine
EN300-1770584-0.5g
1-{imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one
1798800-17-5
0.5g
$1357.0 2023-09-20
Enamine
EN300-1770584-5.0g
1-{imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one
1798800-17-5
5g
$4102.0 2023-06-03
Enamine
EN300-1770584-0.25g
1-{imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one
1798800-17-5
0.25g
$1300.0 2023-09-20
Enamine
EN300-1770584-10g
1-{imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one
1798800-17-5
10g
$6082.0 2023-09-20
Enamine
EN300-1770584-5g
1-{imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one
1798800-17-5
5g
$4102.0 2023-09-20
Enamine
EN300-1770584-10.0g
1-{imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one
1798800-17-5
10g
$6082.0 2023-06-03

1-{Imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one 関連文献

1-{Imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-oneに関する追加情報

Introduction to 1-{Imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one (CAS No. 1798800-17-5)

1-{Imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one (CAS No. 1798800-17-5) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential applications in drug discovery. The structure of imidazo[1,2-a]pyridine serves as a core framework for various functionalized derivatives, making it a versatile scaffold for chemical modifications.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of imidazo[1,2-a]pyridine derivatives, including propenone derivatives like 1-{Imidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one. These compounds are often explored for their potential as kinase inhibitors, which are crucial in the development of anticancer therapies. The presence of the propenone group (a conjugated enone system) in this compound enhances its reactivity and bioavailability, making it a promising candidate for further pharmacological studies.

The CAS No. 1798800-17-5 identifier uniquely identifies this compound within chemical databases, facilitating its identification and reference in scientific literature. Researchers have utilized this compound to investigate its interactions with various biological targets, including protein kinases and other enzymes implicated in disease pathways. For instance, studies have shown that imidazo[1,2-a]pyridine derivatives can modulate the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

Moreover, the imidazo[1,2-a]pyridine ring system exhibits unique electronic properties due to its aromaticity and nitrogen atoms at specific positions. These properties contribute to the compound's stability and ability to form hydrogen bonds or π–π interactions with biomolecules. Such characteristics are advantageous in drug design, where molecular interactions play a critical role in therapeutic efficacy.

In terms of synthesis, imidazo[1,2-a]pyridine derivatives can be prepared through various routes, including cyclization reactions involving appropriate precursors. The synthesis of CAS No. 1798800-17-5 involves a multi-step process that incorporates the imidazopyridine ring formation followed by functionalization with the propenone group. This process requires precise control over reaction conditions to ensure high yields and purity of the final product.

From a pharmacokinetic perspective, imidazo[1,2-a]pyridine derivatives like CAS No. 1798800-17-5 exhibit favorable absorption profiles in preclinical models. Their lipophilic nature enhances their ability to cross biological membranes, while their metabolic stability ensures sustained levels in systemic circulation. These attributes make them attractive candidates for oral drug delivery systems.

Recent research has also focused on the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of histone deacetylases (HDACs). HDACs are enzymes involved in epigenetic regulation and have been implicated in various cancers and inflammatory diseases. By modulating HDAC activity, these compounds may offer novel therapeutic strategies for treating such conditions.

In conclusion, CAS No. 1798800-17-5, or imidazo[4-pyridinyl]-propenone, represents a valuable addition to the portfolio of imidazopyridine-based compounds with diverse biological activities. Its structural features and pharmacological properties position it as a promising lead molecule for further exploration in drug discovery efforts targeting cancer and other diseases.

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